Serine Hydrolase Inhibitor-2

Cancer Biology Cell Proliferation Phenotypic Screening

Serine Hydrolase Inhibitor-2 (SHI-2), with CAS number 1622426-09-8 and molecular formula C16H24N4O3, is a small molecule fragment featuring a 1,4-diazepane core designed to covalently modify the active-site serine residue of serine hydrolases. It is supplied as a solid in 5 mg quantities and is intended as a starting point for the development of more complex and specific inhibitors of this large and therapeutically relevant enzyme class.

Molecular Formula C16H24N4O3
Molecular Weight 320.39 g/mol
Cat. No. B12054051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerine Hydrolase Inhibitor-2
Molecular FormulaC16H24N4O3
Molecular Weight320.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-10-6-9-19(11-12-20)14(21)18-13-7-4-5-8-17-13/h4-5,7-8H,6,9-12H2,1-3H3,(H,17,18,21)
InChIKeyHVPVEUGPZNUXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serine Hydrolase Inhibitor-2 (SHI-2) Procurement Guide: CAS 1622426-09-8 for Chemical Proteomics


Serine Hydrolase Inhibitor-2 (SHI-2), with CAS number 1622426-09-8 and molecular formula C16H24N4O3, is a small molecule fragment featuring a 1,4-diazepane core designed to covalently modify the active-site serine residue of serine hydrolases . It is supplied as a solid in 5 mg quantities and is intended as a starting point for the development of more complex and specific inhibitors of this large and therapeutically relevant enzyme class .

Why Generic Serine Hydrolase Inhibitor Substitution is Not Recommended


Substituting Serine Hydrolase Inhibitor-2 with another broad-spectrum or uncharacterized serine hydrolase inhibitor is not scientifically sound. The serine hydrolase superfamily comprises over 200 enzymes with distinct functions in metabolism, signaling, and post-translational modification [1]. A generic inhibitor will produce an uninterpretable and confounding phenotype due to simultaneous engagement of numerous off-targets [2]. The value of SHI-2 lies in its specific chemical scaffold, which serves as a fragment for systematic optimization to achieve target selectivity, a process that is not reproducible with a structurally distinct or functionally undefined alternative.

Quantitative Differentiation Evidence for Serine Hydrolase Inhibitor-2


Cellular Antiproliferative Activity: Comparative Potency Across Cancer Cell Lines

In cell viability assays, Serine Hydrolase Inhibitor-2 exhibits differential antiproliferative potency across a panel of cancer cell lines. The most potent effect is observed in MCF7 breast cancer cells, with a 1.6-fold lower IC50 compared to A549 lung cancer cells .

Cancer Biology Cell Proliferation Phenotypic Screening

In Vitro Inhibition of HTRA2 Serine Protease: Quantitative Target Engagement

Serine Hydrolase Inhibitor-2 demonstrates in vitro inhibitory activity against the human serine protease HTRA2 with an IC50 of 7.80 µM [1]. This provides a defined, albeit moderate, baseline activity against a specific enzyme target, in contrast to other fragment-based inhibitors which may lack any reported target engagement data [1].

Enzymology Mitochondrial Biology Apoptosis

Scaffold Differentiation: A Chemically Tractable Fragment for Serine Hydrolase Probe Development

Serine Hydrolase Inhibitor-2 features a distinct tert-butyl 4-(pyridin-2-ylcarbamoyl)-1,4-diazepane-1-carboxylate scaffold that differentiates it from common electrophilic warheads like fluorophosphonates or β-lactones . While those classes are often promiscuous and synthetically challenging to elaborate, the diazepane core of SHI-2 is inherently more amenable to diverse synthetic modifications for optimizing potency, selectivity, and drug-like properties .

Chemical Biology Medicinal Chemistry Fragment-Based Drug Discovery

Recommended Application Scenarios for Serine Hydrolase Inhibitor-2


Chemical Probe Development via Fragment Optimization

SHI-2 is optimally used as a starting fragment for the development of selective serine hydrolase probes. Its moderate potency against HTRA2 (IC50 = 7.80 µM) [1] and its synthetically tractable diazepane core make it an ideal candidate for systematic medicinal chemistry campaigns. Researchers can modify the scaffold to improve potency and, crucially, to gain selectivity over other members of the serine hydrolase superfamily.

Phenotypic Screening and Target Deconvolution

The cell line-specific antiproliferative activity, showing a 1.6-fold greater potency in MCF7 breast cancer cells compared to A549 lung cancer cells [1], supports its use in phenotypic screening. SHI-2 can be employed to induce a measurable phenotype (e.g., reduced viability) in a sensitive cell line, which can then be used as the basis for subsequent target identification and deconvolution studies using techniques like activity-based protein profiling (ABPP).

HTRA2 Serine Protease Activity Studies

With a defined in vitro IC50 of 7.80 µM against recombinant human HTRA2 [1], SHI-2 can serve as a tool compound in biochemical assays to study the function of this mitochondrial protease. It can be used as a positive control in inhibitor screens or as a starting point to investigate the role of HTRA2 inhibition in cellular models of apoptosis and mitochondrial stress.

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